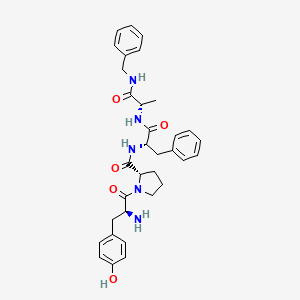

Tyr-Pro-Phe-Ala-Bn

Description

Properties

Molecular Formula |

C33H39N5O5 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(benzylamino)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-22(30(40)35-21-25-11-6-3-7-12-25)36-31(41)28(20-23-9-4-2-5-10-23)37-32(42)29-13-8-18-38(29)33(43)27(34)19-24-14-16-26(39)17-15-24/h2-7,9-12,14-17,22,27-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t22-,27-,28-,29-/m0/s1 |

InChI Key |

FFJZWXQQTXSXFM-OCDVNBFTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics and Synthesis

The synthesis of Tyr-Pro-Phe-Ala-Bn can be accomplished through solid-phase peptide synthesis (SPPS), which allows for the precise control of peptide sequences and modifications. The incorporation of the benzyl group enhances the lipophilicity and stability of the peptide, making it suitable for various biological applications.

Opioid Receptor Interaction

Research indicates that aromatic amino acids like tyrosine (Tyr) and phenylalanine (Phe) play crucial roles in opioid peptides. For instance, modifications to these residues can significantly affect receptor binding affinity and selectivity. In studies involving similar compounds, substitutions such as dimethylphenylalanine have shown enhanced μ-opioid receptor affinity, suggesting that this compound could be optimized for improved analgesic properties .

Antinociceptive Effects

Case studies have demonstrated that analogs of this compound exhibit potent antinociceptive effects in animal models. For example, a related compound was found to be significantly more effective than morphine in pain relief assays . This suggests that this compound could be developed as a novel analgesic agent.

Cancer Treatment

Peptides like this compound are being explored for their potential in cancer therapy due to their ability to target specific receptors on tumor cells. Research has shown that certain peptide analogs can effectively inhibit tumor growth by targeting angiogenic pathways . The incorporation of specific amino acid sequences can enhance the selectivity and efficacy of these peptides against cancer cells.

Drug Delivery Systems

This compound can also be utilized in drug delivery systems where peptides serve as carriers for therapeutic agents. The structural properties of this pentapeptide allow it to facilitate cellular uptake and improve the bioavailability of conjugated drugs . Such applications are crucial in developing targeted therapies for various diseases.

Comparative Data Table

The following table summarizes key findings related to the biological activity and therapeutic potential of this compound compared to other peptide analogs:

| Peptide Analog | μ-Receptor Affinity (nM) | Antinociceptive Activity (vs Morphine) | Cancer Targeting Efficacy |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| [Dmp 3]YRFB | 22.7 | 40-fold more potent | High |

| YRFB | 26.8 | Comparable to morphine | Moderate |

Comparison with Similar Compounds

Structural and Functional Similarities

Ile-Pro-Pro-Phe (IPPF)

- Source : Derived from flaxseed protein hydrolysate .

- Sequence : Ile-Pro-Pro-Phe (tetrapeptide).

- Molecular Weight : ~526.63 g/mol.

- Bioactivity : Demonstrates 93.47% cholesterol micelle solubility inhibition in vitro, the highest among six tested peptides. Molecular dynamics simulations confirm stable binding with cholesterol .

- Comparison : Both IPPF and Tyr-Pro-Phe-Ala-Bn contain Pro residues, which may enhance structural rigidity. The Phe residue in IPPF contributes to hydrophobic interactions, akin to this compound’s Phe and Tyr.

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL)

- Source : Synthetic thrombin receptor agonist .

- Sequence : 14-residue peptide with a Pro-Phe motif.

- Bioactivity: Mimics thrombin’s effects on human mesangial cells, preventing cAMP-induced morphological changes and stimulating phospholipid metabolism (e.g., inositol phosphate release, cytosolic calcium elevation) .

- However, SFLL’s longer chain enables broader signaling activation.

Comparative Analysis Table

| Compound | Sequence | Molecular Weight (g/mol) | Key Bioactivity | Structural Highlights |

|---|---|---|---|---|

| This compound | This compound | ~655.74 | Not explicitly reported (structural focus) | Benzylamide terminus; Pro-Phe motif |

| Ile-Pro-Pro-Phe | Ile-Pro-Pro-Phe | ~526.63 | 93.47% cholesterol inhibition in vitro | Pro-Pro motif; hydrophobic residues |

| SFLL | Ser-Phe-Leu-Leu-Arg-...-Pro-Phe | ~1,800 (estimated) | Thrombin receptor agonism | Pro-Phe motif; extended signaling domain |

Key Research Findings

In SFLL, Pro-Phe is critical for thrombin receptor binding, suggesting analogous motifs in this compound may target similar pathways .

Hydrophobic Interactions :

- Phe and Tyr residues in this compound and IPPF facilitate hydrophobic binding to targets like cholesterol or receptors .

Functional Divergence :

- IPPF’s cholesterol-lowering activity contrasts with SFLL’s signaling activation, highlighting how sequence length and terminal modifications (e.g., benzylamide) dictate functional specialization.

Preparation Methods

Resin Selection and Loading

SPPS remains the gold standard for synthesizing Tyr-Pro-Phe-Ala-Bn due to its scalability and control over sequential amino acid addition. Chloro-trityl resins are preferred for their stability during Fmoc (fluorenylmethyloxycarbonyl) chemistry, enabling efficient loading of the C-terminal alanine benzyl ester (Ala-Bn). The resin’s acid-labile linkage allows selective cleavage while preserving side-chain protections.

Sequential Coupling Reactions

Coupling efficiency critically depends on activating agents and reaction conditions:

-

Activation Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N’-diisopropylcarbodiimide (DIC) with hydroxyazabenzotriazole (HOAt) are employed to minimize racemization, particularly during proline incorporation.

-

Temperature Control : Reactions conducted at ≤50°C prevent epimerization of sterically hindered residues like phenylalanine (Phe).

-

Monitoring : Real-time Kaiser tests ensure complete coupling before progressing to subsequent residues.

Cleavage and Deprotection Strategies

Trifluoroacetic Acid (TFA)-Based Cocktails

Final cleavage from the resin and global deprotection utilize a mixture of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5 v/v). This cocktail achieves:

-

Efficient Resin Cleavage : Complete detachment within 2–3 hours at room temperature.

-

Side-Chain Deprotection : Removal of tert-butyl (t-Bu) and trityl (Trt) groups from tyrosine (Tyr) and proline (Pro), respectively.

Table 1: Cleavage Efficiency Under Varied Conditions

| Condition | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|

| TFA/TIS/H₂O (95:2.5:2.5) | 2.5 | 92 | 88 |

| TFA/EDT/H₂O (94:3:3) | 3.0 | 85 | 82 |

Purification and Characterization

Desalting via Size-Exclusion Chromatography

Crude peptide mixtures undergo initial desalting using Sephadex G25 columns with 15–20% acetic acid as the mobile phase, effectively removing residual TFA and organic solvents.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification employs RP-HPLC with C18 columns and gradients of acetonitrile/water containing 0.1% TFA. Critical parameters include:

Table 2: HPLC Purification Outcomes

| Column Type | Gradient Profile | Purity (%) | Recovery (%) |

|---|---|---|---|

| C18 | 10–40% AcCN/60 min | 98 | 75 |

| C8 | 15–45% AcCN/60 min | 95 | 68 |

Benzylation of the C-Terminal Alanine

Solvent-Dependent Azeotropic Esterification

The benzyl (Bn) group is introduced via a one-step esterification of alanine using benzyl alcohol and p-toluenesulfonic acid in refluxing cyclohexane, which outperforms traditional solvents like benzene or toluene by minimizing racemization.

Table 3: Solvent Impact on Benzylation Efficiency

| Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cyclohexane | 95 | 99.4 |

| Toluene | 85 | 75.3 |

| Benzene | 90 | 98.5 |

Mechanistic Insights

Cyclohexane’s lower polarity reduces racemization by stabilizing the transition state during esterification. In contrast, toluene’s higher dielectric constant promotes partial epimerization, particularly for residues with electron-withdrawing side chains (e.g., tyrosine).

Challenges and Mitigation Strategies

Racemization During Synthesis

Proline’s secondary amine and alanine’s β-carbon are prone to racemization under basic conditions. Mitigation strategies include:

Q & A

Q. What are the optimal protocols for synthesizing Tyr-Pro-Phe-Ala-Bn with high purity?

Methodological Approach :

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly.

- Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

- Confirm identity using LC-MS (ESI or MALDI-TOF) and 1D/2D NMR for backbone connectivity and side-chain verification.

- Assess purity via analytical HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify sequence and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight and detect post-synthetic modifications.

- Circular Dichroism (CD) : Analyze secondary structure in solution.

- FT-IR Spectroscopy : Monitor amide bond formation and stability .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Best Practices :

Q. What are common pitfalls in quantifying this compound using spectrophotometric methods?

Challenges and Solutions :

- Avoid the Bradford assay (biased by peptide sequence; ’s protein-dye binding principle may not apply).

- Use UV-Vis absorbance (tyrosine’s aromatic side chain at 280 nm) with molar extinction coefficient calibration.

- Validate via amino acid analysis (AAA) or Edman degradation for absolute quantification .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?

Experimental Design :

- Incubate the peptide in simulated biological fluids (e.g., PBS, human serum) at 37°C.

- Monitor degradation via LC-MS/MS at timed intervals.

- Analyze metabolites using high-resolution MS and compare to synthetic standards.

- Include protease inhibitors as controls to identify enzymatic vs. chemical degradation .

Q. What strategies resolve contradictory data regarding this compound’s biological activity across studies?

Analytical Framework :

- Replicate experiments using identical cell lines/pathways (e.g., µ-opioid receptor transfection levels).

- Validate activity via orthogonal assays (e.g., cAMP inhibition, calcium flux, and β-arrestin recruitment).

- Control for batch-to-batch variability by re-synthesizing the peptide and sharing raw data .

Q. How can target engagement of this compound be validated in cellular assays?

Methodological Tools :

Q. What computational approaches predict this compound’s interactions with opioid receptors?

Modeling Strategies :

Q. How should structure-activity relationship (SAR) studies for this compound derivatives be designed?

SAR Workflow :

Q. What in vivo models are appropriate for this compound’s pharmacokinetic analysis?

Preclinical Considerations :

- Use rodent models (Sprague-Dawley rats) for IV/SC administration and plasma sampling.

- Quantify plasma concentrations via LC-MS/MS with stable isotope-labeled internal standards.

- Assess blood-brain barrier penetration using microdialysis or brain homogenate analysis .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze dose-response data for this compound?

Statistical Framework :

Q. What methodologies address batch variability in this compound’s bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.